Introduction: The Significance of Stereochemistry in Peptide Science
Introduction: The Significance of Stereochemistry in Peptide Science
An In-Depth Technical Guide to the Chemical Properties and Structure of Glycyl-D-asparagine
Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the dipeptide Glycyl-D-asparagine. It delves into the molecule's fundamental chemical properties, structure, synthesis, and biological significance, with a particular focus on the implications of its D-stereoisomer configuration. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven methodologies for its synthesis, analysis, and functional evaluation. Key protocols are detailed to ensure reproducibility and self-validation, supported by authoritative citations to ground all mechanistic claims.
Glycyl-D-asparagine is a dipeptide composed of the achiral amino acid glycine linked via a peptide bond to the D-enantiomer of asparagine. While peptides are fundamental to biological systems, the vast majority are constructed exclusively from L-amino acids. The incorporation of a D-amino acid, as in Glycyl-D-asparagine, is a critical structural deviation that imparts profound changes to the peptide's physicochemical and biological properties.
The primary consequence of this D-configuration is a dramatically increased resistance to enzymatic degradation.[1] Endogenous proteases are stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-residues are poor substrates for these enzymes, leading to a significantly longer half-life in vivo and in vitro.[1] This enhanced stability is a highly desirable trait in peptide-based drug development, where rapid clearance is a major obstacle. Furthermore, the altered three-dimensional structure can lead to unique receptor binding profiles and novel biological activities not observed in the corresponding L-isomer.
This guide will explore these facets, providing the foundational knowledge and practical frameworks necessary to work with and understand Glycyl-D-asparagine.
Molecular Structure and Physicochemical Properties
The fundamental identity and characteristics of Glycyl-D-asparagine are rooted in its molecular structure and resulting physicochemical properties.
Chemical Structure
The structure consists of a glycine residue whose carboxyl group forms a peptide bond with the amino group of a D-asparagine residue. The "D" configuration denotes the stereochemistry at the alpha-carbon of the asparagine residue.
Caption: 2D structure of Glycyl-D-asparagine highlighting the peptide bond.
Physicochemical Data
The quantitative properties of Glycyl-D-asparagine are summarized below. This data is essential for experimental design, including solvent selection, storage conditions, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 24667-21-8 | [2][3] |
| Molecular Formula | C₆H₁₁N₃O₄ | [2][3] |
| Molecular Weight | 189.17 g/mol | [2][3][4] |
| IUPAC Name | (2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | [2] |
| Boiling Point (Predicted) | 628.2 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.422 g/cm³ | [2][3] |
| pKa (Predicted) | 2.942 (at 25°C) | [2][3] |
| Water Solubility | Almost transparent / Soluble | [2][3] |
| Storage Temperature | -20°C or 2-8°C (Sealed, dry) | [2][3] |
Synthesis and Characterization
The synthesis of Glycyl-D-asparagine is achieved using standard peptide chemistry, most commonly via Solid-Phase Peptide Synthesis (SPPS).
Principle of Fmoc-Based SPPS
Solid-Phase Peptide Synthesis, pioneered by Merrifield, revolutionized peptide construction by anchoring the C-terminal amino acid to an insoluble polymer resin.[5] The now-dominant strategy utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The synthesis cycle involves:
-
Deprotection: Removal of the Fmoc group with a secondary amine base (e.g., piperidine) to reveal a free N-terminal amine.
-
Coupling: Activation of the carboxyl group of the next incoming Fmoc-protected amino acid and its subsequent reaction with the free amine to form a new peptide bond.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.
This cyclic process is repeated until the desired sequence is assembled. For Glycyl-D-asparagine, this is a straightforward two-residue synthesis.
Experimental Protocol: SPPS of Glycyl-D-asparagine
This protocol describes a representative manual synthesis on a 0.1 mmol scale. The choice of resin (e.g., 2-Chlorotrityl chloride) is critical as it allows for cleavage under mildly acidic conditions that preserve the acid-labile side-chain amide of asparagine.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-Asn(Trt)-OH (side-chain protected D-asparagine)[6]
-
Fmoc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Methanol (MeOH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)
-
Diethyl ether, cold
Workflow:
Caption: Workflow for the Solid-Phase Peptide Synthesis of Glycyl-D-asparagine.
Step-by-Step Procedure:
-
Resin Swelling & Amino Acid Loading:
-
Place 0.1 mmol of 2-chlorotrityl chloride resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes. Drain.
-
Dissolve Fmoc-D-Asn(Trt)-OH (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DCM. Add to the resin.
-
Agitate for 2 hours. The trityl group (Trt) on the asparagine side-chain amide prevents side reactions during synthesis.
-
Drain and wash the resin with DCM.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.[7]
-
Wash thoroughly with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection (Cycle 1):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling (Cycle 2 - Glycine):
-
In a separate vial, pre-activate Fmoc-Gly-OH (0.3 mmol, 3 eq) by dissolving it with HBTU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq) in DMF. Allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat Step 2 to remove the N-terminal Fmoc group from glycine.
-
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin. TIS is a scavenger that traps the cleaved trityl cations.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and, if desired, Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Context and Applications
While direct biological signaling roles for Glycyl-D-asparagine are not well-documented, its structure and constituents place it at the intersection of several important research areas.
Enhanced Enzymatic Stability
As previously noted, the D-asparagine residue confers significant resistance to proteolysis. This makes the dipeptide a valuable building block in designing peptide-based therapeutics. By strategically incorporating Glycyl-D-asparagine or other D-amino acid-containing motifs, developers can prolong the systemic circulation time and improve the pharmacokinetic profile of a drug candidate.[1]
Role in Bacterial Pathogenesis: The Colibactin Story
A chemically modified form, N-myristoyl-D-asparagine , is a crucial component in the biosynthesis of colibactin, a genotoxin produced by certain strains of E. coli.[4][8] Colibactin is synthesized as an inactive "precolibactin" inside the bacterium. This precursor contains the N-myristoyl-D-asparagine moiety, which acts as a prodrug motif.[2][9] For the toxin to become active, the precursor is transported to the bacterial periplasm where the enzyme ClbP cleaves off the N-myristoyl-D-asparagine group.[3] This cleavage initiates a cascade of cyclizations that form the mature, DNA-damaging toxin.[3][8] The study of Glycyl-D-asparagine and its derivatives is therefore relevant to understanding and potentially inhibiting this pathogenic mechanism.
Research and Development Applications
Glycyl-D-asparagine is utilized in several key areas:
-
Drug Design: As a structural component to enhance peptide stability.[2]
-
Biochemical Research: As a model compound to study how D-amino acids influence peptide structure, folding, and interactions.[2]
-
Metabolic Studies: The constituent D-asparagine has been identified as a potential endogenous marker for measuring the glomerular filtration rate (GFR), indicating its relevance in kidney function research.[10]
Methodologies for Analysis and Functional Assays
To properly study Glycyl-D-asparagine, robust analytical and functional testing protocols are required.
Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurately quantifying small molecules like dipeptides in complex biological matrices.
Principle: The UPLC system separates the dipeptide from other components based on its hydrophobicity. The mass spectrometer then ionizes the peptide and fragments it in a controlled manner, allowing for highly specific detection based on the mass-to-charge ratio of the parent ion and a characteristic fragment ion.
Protocol:
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., isotopically labeled Gly-D-Asn).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm filter into a UPLC vial.[11]
-
-
UPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Run a linear gradient from low to high percentage of Mobile Phase B to elute the dipeptide.
-
Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for Glycyl-D-asparagine (e.g., m/z 190.1 -> fragment ion).
-
In Vitro Enzymatic Stability Assay
This assay directly measures the resistance of Glycyl-D-asparagine to degradation by proteases compared to its L-isomer counterpart.
Principle: The peptide is incubated with a protease or biological fluid (e.g., human serum). Aliquots are taken over time, the reaction is stopped, and the amount of remaining intact peptide is quantified by RP-HPLC or LC-MS.
Caption: Workflow for an in vitro enzymatic stability assay.
Protocol:
-
Preparation:
-
Prepare 1 mg/mL stock solutions of Glycyl-D-asparagine and Glycyl-L-asparagine (control) in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a solution of the target protease (e.g., trypsin) in PBS or use neat human serum.
-
-
Reaction:
-
Initiate the reaction by mixing the peptide and enzyme/serum solutions.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Immediately stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
-
Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the concentration of the remaining intact peptide.
-
-
Data Interpretation:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½). A significantly longer half-life for Glycyl-D-asparagine compared to the L-isomer will confirm its enhanced stability.
-
Conclusion
Glycyl-D-asparagine is more than a simple dipeptide; it is a molecule whose significance is defined by its "unnatural" stereochemistry. This single chiral change from L- to D-asparagine provides a powerful tool for overcoming one of the primary hurdles in peptide therapeutic development: enzymatic instability. Its role as a cleavable motif in the activation of the colibactin genotoxin further highlights its importance in the field of microbiology and pathogenesis. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to synthesize, purify, and evaluate this compound, enabling further exploration of its potential in drug design and biochemical research.
References
-
LookChem. Cas 24667-21-8, Glycyl-D-asparagine. [Online] Available at: [Link]
-
PubChem, National Institutes of Health. Glycyl-L-asparagine. [Online] Available at: [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. (2019). [Online] Available at: [Link]
-
P3 BioSystems. Fmoc-D-Asn(Trt)-OH. [Online] Available at: [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Online] Available at: [Link]
-
Li, Z. R., et al. (2019). Proposed biosynthetic pathway of colibactin. N-myr-Asn: N-myristoyl-D-asparagine. ResearchGate. [Online] Available at: [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of Functional Foods, 98, 105285.
- Vizcaino, M. I., et al. (2015). Two more pieces of the colibactin genotoxin puzzle from Escherichia coli show incorporation of an unusual 1-aminocyclopropanecarboxylic acid moiety. Chemical Science, 6(7), 4157-4163.
- Kim, Y., et al. (2004). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biological & Pharmaceutical Bulletin, 27(6), 839-843.
- Crawford, J. M., & Balskus, E. P. (2020). Structure and bioactivity of colibactin. The Journal of antibiotics, 73(8), 481-489.
- Silpe, J. E., et al. (2021). Shining a Light on Colibactin Biology. Toxins, 13(5), 350.
- Faïs, T., et al. (2018). Colibactin: More Than a New Bacterial Toxin. Toxins, 10(4), 151.
- Healy, A. R., et al. (2021). Current understandings of colibactin regulation. Current Opinion in Microbiology, 61, 48-55.
- Yamamoto, S., et al. (2023). D-Asparagine is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate.
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